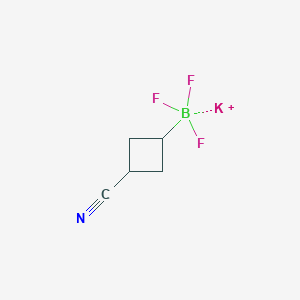![molecular formula C9H15BrO B13558982 2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)
2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers: is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a bromomethyl group attached to a spiro nonane ring system, which includes an oxygen atom, making it an oxaspiro compound. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-5-oxaspiro[3.5]nonane typically involves the formation of the spiro ring system followed by the introduction of the bromomethyl group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring. The bromomethyl group can then be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purification of the mixture of diastereomers can be achieved through techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in 2-(bromomethyl)-5-oxaspiro[3.5]nonane can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols, leading to the formation of corresponding alcohols, amines, and thioethers.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
- Alcohols, amines, thioethers (from substitution)
- Carboxylic acids, ketones (from oxidation)
- Methyl derivatives (from reduction)
Applications De Recherche Scientifique
Chemistry: 2-(bromomethyl)-5-oxaspiro[3.5]nonane is used as an intermediate in the synthesis of more complex spiro compounds. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s ability to undergo various chemical reactions makes it useful in the design of biologically active molecules. It can be used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, 2-(bromomethyl)-5-oxaspiro[3.5]nonane is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-5-oxaspiro[3.5]nonane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2-(chloromethyl)-5-oxaspiro[3.5]nonane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(hydroxymethyl)-5-oxaspiro[3.5]nonane: Contains a hydroxymethyl group instead of a bromomethyl group.
2-(methyl)-5-oxaspiro[3.5]nonane: Lacks the halogen atom, containing only a methyl group.
Uniqueness: 2-(bromomethyl)-5-oxaspiro[3.5]nonane is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. The mixture of diastereomers adds to its complexity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H15BrO |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C9H15BrO/c10-7-8-5-9(6-8)3-1-2-4-11-9/h8H,1-7H2 |
Clé InChI |
FRKQRIWKMGEQBB-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC2(C1)CC(C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile](/img/structure/B13558931.png)
![N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13558937.png)




![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)


